

(4R)-8-Fluorochromane-4-ylamine NMR and mass spectrometry data

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Compound of Interest

Compound Name: (4R)-8-Fluorochromane-4-ylamine

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An In-Depth Technical Guide to the Spectroscopic and Spectrometric Characterization of **(4R)-8-Fluorochromane-4-ylamine**

Introduction

(4R)-8-Fluorochromane-4-ylamine is a chiral amine derivative of the chromane scaffold, a heterocyclic motif present in a variety of biologically active compounds. The incorporation of a fluorine atom and a chiral amine group makes this molecule a valuable building block in medicinal chemistry and drug development. Accurate structural elucidation and purity assessment are critical for its application in synthesis and biological screening. This guide provides a detailed technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data expected for **(4R)-8-Fluorochromane-4-ylamine**, offering field-proven insights into experimental design and data interpretation for researchers and scientists. The molecular formula for this compound is C₉H₁₀FNO, with a molecular weight of 167.18 g/mol [1] [2].

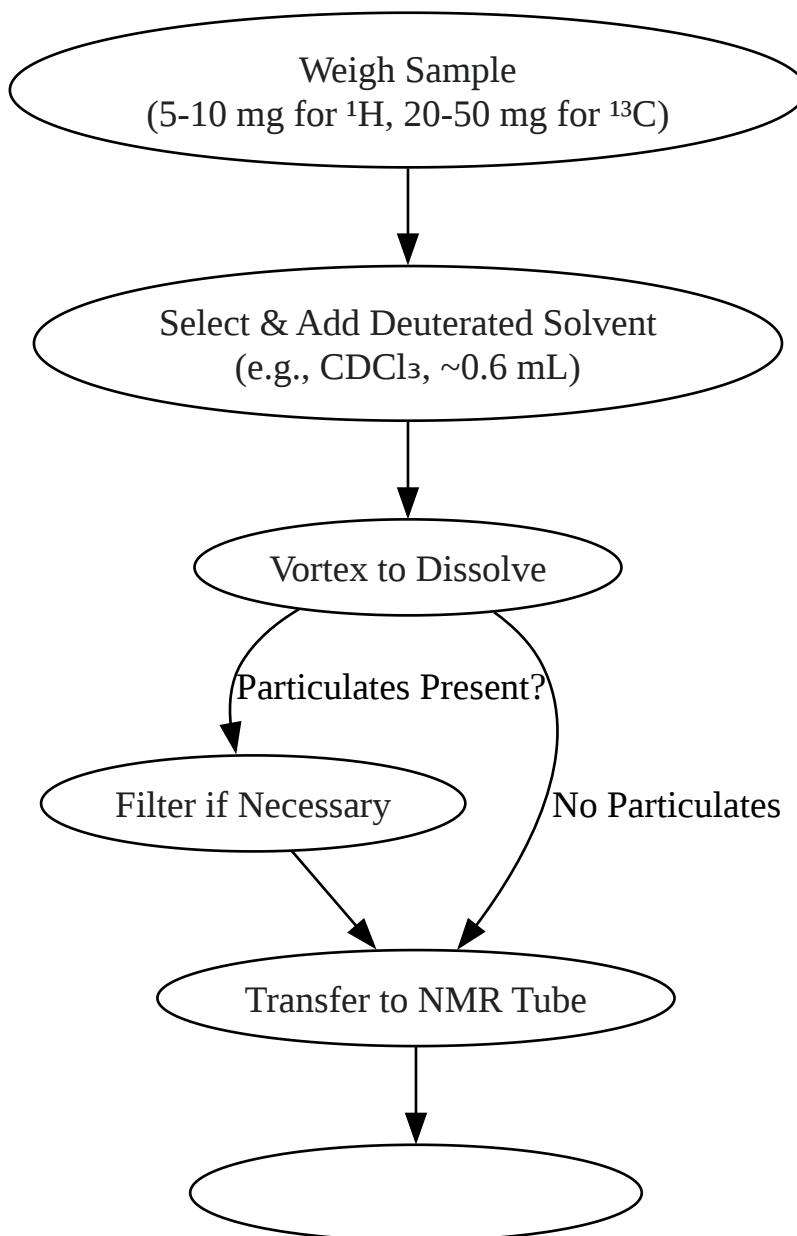
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For **(4R)-8-Fluorochromane-4-ylamine**, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, supplemented by 2D correlation spectroscopy, provides a complete picture of its atomic connectivity and stereochemistry.

Experimental Protocol: NMR Sample Preparation

The quality of NMR data is directly dependent on proper sample preparation. The following protocol is a self-validating system for obtaining high-resolution spectra.

- Analyte Preparation: Weigh approximately 5-10 mg of **(4R)-8-Fluorochromane-4-ylamine** for ^1H NMR and 20-50 mg for ^{13}C NMR[3]. The sample should be free of particulate matter.
- Solvent Selection: Choose a suitable deuterated solvent in which the analyte is fully soluble. Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6) are common choices. The solvent should be of high purity to avoid extraneous signals.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube[3].
- Homogenization: Vortex the sample for 30-60 seconds to ensure a homogeneous solution. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube[3].
- Analysis: The sample is now ready for analysis on an NMR spectrometer (e.g., 400 or 500 MHz)[4].



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Caption: Workflow for preparing a sample for NMR analysis.

^1H NMR Spectral Data Interpretation

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

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Caption: Structure of **(4R)-8-Fluorochromane-4-ylamine**.

Table 1: Predicted ^1H NMR Spectral Data

Proton(s)	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Rationale
H-5, H-6, H-7	6.7 - 7.2	m	-	3H	Aromatic protons on the fluorinated ring. The fluorine atom will cause complex splitting patterns.
O-CH ₂ (H-2)	4.2 - 4.4	m	-	2H	Diastereotopic protons adjacent to the chiral center and oxygen, leading to a complex multiplet.
CH-NH ₂ (H-4)	4.0 - 4.2	t	~6-8	1H	Methine proton adjacent to the amine and chiral center. Appears as a triplet due to coupling with adjacent CH ₂ protons.

CH ₂ (H-3)	1.9 - 2.2	m	-	2H	Diastereotopic protons on the carbon between the chiral center and the methylene bridge.
NH ₂	1.5 - 2.5	br s	-	2H	Amine protons. The chemical shift is variable and the peak is often broad due to exchange.

¹³C NMR Spectral Data Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The presence of the electronegative fluorine atom will significantly influence the chemical shifts of the aromatic carbons through coupling (JCF).

Table 2: Predicted ¹³C NMR Spectral Data

Carbon(s)	Predicted Chemical Shift (δ , ppm)	Rationale
C-8a (C-F)	150 - 155 (d, $^1\text{J}_{\text{CF}} \approx 240\text{-}250$ Hz)	Aromatic carbon directly bonded to fluorine, showing a large one-bond coupling constant[5].
C-4a	145 - 150	Quaternary aromatic carbon adjacent to the oxygen atom.
C-5 to C-8	115 - 130	Aromatic carbons. Their shifts and splitting will be influenced by the fluorine substituent.
O-CH ₂ (C-2)	65 - 70	Aliphatic carbon attached to oxygen.
CH-NH ₂ (C-4)	45 - 55	Aliphatic carbon attached to the amine group.
CH ₂ (C-3)	30 - 35	Aliphatic carbon adjacent to the chiral center.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus and its large chemical shift dispersion[6][7].

For **(4R)-8-Fluorochromane-4-ylamine**, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift for an aromatic fluorine is typically observed between -100 and -170 ppm relative to a CFCl3 standard[8]. This signal will likely appear as a multiplet due to coupling with the ortho and meta aromatic protons. This technique is also exceptionally useful for assessing the purity of the compound with respect to any fluorinated impurities.

Chiral Purity Analysis by NMR

Determining the enantiomeric purity is crucial for chiral molecules. While standard NMR cannot distinguish between enantiomers, derivatization with a chiral agent, such as Mosher's acid, can

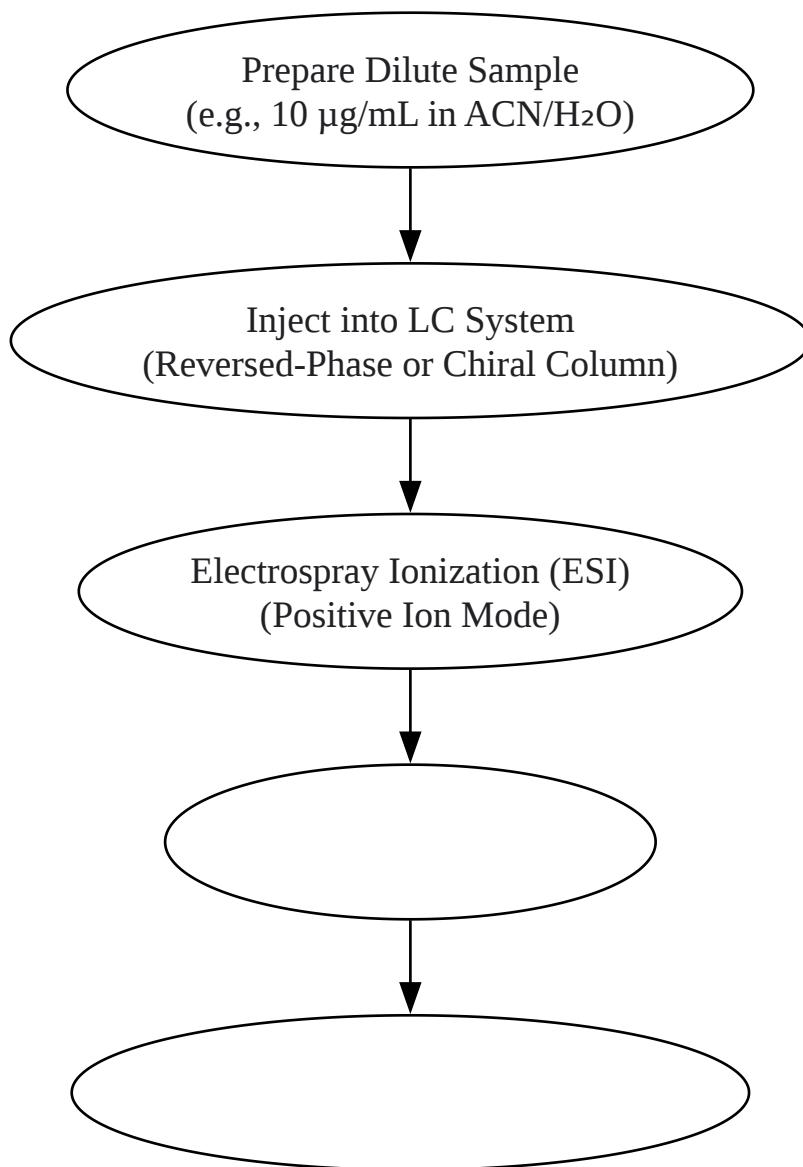
create diastereomers that are distinguishable in the NMR spectrum[9][10]. This allows for the quantification of the enantiomeric excess (ee).

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight and probing the structure of molecules through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like **(4R)-8-Fluorochromane-4-ylamine**, as it typically produces the protonated molecular ion $[M+H]^+$ with minimal fragmentation[11][12].

Experimental Protocol: LC-MS Analysis

- **Sample Preparation:** Prepare a dilute solution of the analyte (e.g., 10-100 $\mu\text{g/mL}$) in a suitable solvent system, such as a mixture of acetonitrile and water, often with a small amount of formic acid (0.1%) to promote protonation.
- **Chromatography:** While direct infusion is possible, coupling with liquid chromatography (LC) is preferred for sample cleanup and separation from non-volatile salts. A reversed-phase C18 column is a common choice. For enantiomeric separation, a chiral stationary phase (CSP) would be required[13][14].
- **Ionization:** Introduce the sample into an ESI source in positive ion mode to generate $[M+H]^+$ ions.
- **Mass Analysis:** Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

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Caption: General workflow for LC-MS analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

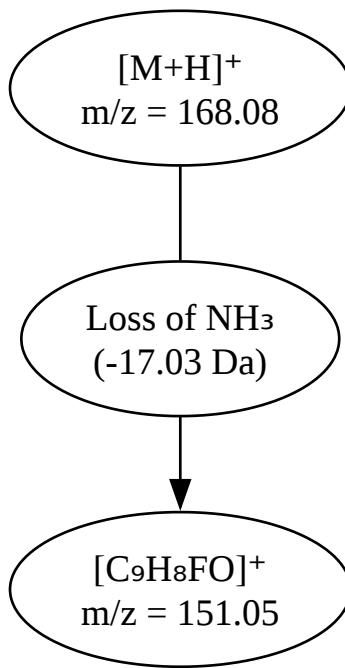
Table 3: Predicted HRMS Data

Ion	Molecular Formula	Calculated m/z
[M+H] ⁺	C ₉ H ₁₁ FNO ⁺	168.0819

Tandem Mass Spectrometry (MS/MS) Fragmentation

Tandem mass spectrometry (MS/MS) involves the isolation of the precursor ion (e.g., [M+H]⁺) and its fragmentation through collision-induced dissociation (CID) to produce product ions. The fragmentation pattern provides valuable structural information. For chromane derivatives, fragmentation often involves cleavages within the heterocyclic ring[15].

Key Fragmentation Pathways: A primary fragmentation pathway for amines is the cleavage of the bond alpha to the nitrogen atom[16]. For protonated **(4R)-8-Fluorochromane-4-ylamine**, a likely fragmentation would be the loss of ammonia (NH₃).



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Caption: A likely fragmentation pathway for protonated **(4R)-8-Fluorochromane-4-ylamine**.

Table 4: Predicted Major MS/MS Fragment Ions

Precursor Ion (m/z)	Proposed Fragment (m/z)	Neutral Loss	Rationale
168.08	151.05	NH ₃ (17.03 Da)	Loss of ammonia from the protonated amine.
168.08	123.06	C ₂ H ₄ O (44.02 Da) + NH ₃	Further fragmentation involving the heterocyclic ring.

Conclusion

The analytical characterization of **(4R)-8-Fluorochromane-4-ylamine** is comprehensively achieved through the synergistic use of NMR spectroscopy and mass spectrometry. ¹H, ¹³C, and ¹⁹F NMR provide a detailed map of the molecular structure, while HRMS confirms the elemental composition with high accuracy. Tandem MS/MS experiments elucidate structural features through characteristic fragmentation patterns. The protocols and expected data outlined in this guide serve as a robust framework for the verification and quality control of this important chiral building block in a research and development setting.

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